molecular formula C20H25NO2 B290788 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide CAS No. 192581-87-6

2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide

Cat. No. B290788
CAS RN: 192581-87-6
M. Wt: 311.4 g/mol
InChI Key: XRNIIGDXIYFVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide, also known as IBMP, is a chemical compound that belongs to the group of N-acylphenylalanines. This compound has been widely studied for its potential applications in scientific research, particularly in the field of pain management.

Mechanism of Action

The exact mechanism of action of 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide is not fully understood. However, it is believed that this compound acts on the endocannabinoid system, which is involved in pain processing and inflammation. Specifically, 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide may act as an agonist at the CB2 receptor, which is found primarily in immune cells and has been implicated in pain modulation.
Biochemical and physiological effects:
In addition to its potential analgesic effects, 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide has been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide in lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide is relatively easy to synthesize and purify, which makes it a convenient compound to work with. One limitation, however, is that the exact mechanism of action of 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide. One area of interest is the development of new pain medications based on the structure of 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide and its potential applications in the treatment of other diseases, such as inflammation and oxidative stress. Finally, more research is needed to determine the safety and efficacy of 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide in human clinical trials.

Synthesis Methods

The synthesis of 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide involves the reaction of 4-isobutylbenzoyl chloride with 3-methoxyphenylalanine in the presence of a base. The resulting compound is then purified using column chromatography.

Scientific Research Applications

2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential use as a pain management drug. 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide has been shown to have analgesic effects in animal models of pain, and it has been suggested that this compound may be useful in the development of new pain medications.

properties

CAS RN

192581-87-6

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C20H25NO2/c1-14(2)12-16-8-10-17(11-9-16)15(3)20(22)21-18-6-5-7-19(13-18)23-4/h5-11,13-15H,12H2,1-4H3,(H,21,22)

InChI Key

XRNIIGDXIYFVHM-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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